2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
CAS No.: 361980-46-3
Cat. No.: VC6907045
Molecular Formula: C28H25N3O4S
Molecular Weight: 499.59
* For research use only. Not for human or veterinary use.
![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide - 361980-46-3](/images/structure/VC6907045.png)
Specification
CAS No. | 361980-46-3 |
---|---|
Molecular Formula | C28H25N3O4S |
Molecular Weight | 499.59 |
IUPAC Name | 2-[[5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Standard InChI | InChI=1S/C28H25N3O4S/c1-2-34-25-11-7-6-10-22(25)23-16-26(32)31-28(24(23)17-29)36-18-27(33)30-19-12-14-21(15-13-19)35-20-8-4-3-5-9-20/h3-15,23H,2,16,18H2,1H3,(H,30,33)(H,31,32) |
Standard InChI Key | PFUTVXBBJGGBNN-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s molecular formula is C₂₈H₂₉N₃O₃S, with a calculated molecular weight of 487.6 g/mol . Its IUPAC name, 2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide, highlights a hexahydroquinoline core, suggesting a bicyclic system fused with a pyridinone ring . Discrepancies between this nomenclature and the query’s "tetrahydropyridin" descriptor likely arise from alternative numbering or isomerism.
Stereoelectronic Properties
The SMILES string CCC1=CC=CC=C1NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4OCC)C#N reveals critical features:
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A 2-ethoxyphenyl substituent at position 4 of the quinoline core.
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A cyano group at position 3.
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A thioacetamide bridge linking the quinoline to a 4-phenoxyphenyl group.
The presence of electron-withdrawing groups (cyano, carbonyl) and electron-donating substituents (ethoxy, phenoxy) creates a polarized electronic environment, potentially influencing reactivity and binding interactions.
Synthesis and Reaction Pathways
General Methodologies for Analogous Compounds
While direct synthesis data for this compound are unavailable, structurally related thioacetamide derivatives are synthesized via multi-step protocols involving:
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Knoevenagel condensation: Cyanothioacetamide reacts with aldehydes (e.g., furan-2-carbaldehyde) to form α,β-unsaturated intermediates .
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Michael addition: Cyclization with ketoamides (e.g., 4-ethoxyacetoacetanilide) in the presence of N-methylmorpholine yields dihydropyridine-thiolate intermediates .
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Alkylation: Thiolate intermediates react with chloroacetamides (e.g., N-(4-ethylphenyl)-2-chloroacetamide) under basic conditions to form thioether linkages .
Table 1: Representative Reaction Conditions for Thioacetamide Synthesis
Purification and Characterization
Purification typically involves recrystallization from ethanol or acetic acid, followed by HPLC to confirm >95% purity . Structural elucidation employs:
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1H/13C NMR: Resonances for the cyano group (δ ~220 ppm in IR), quinoline protons (δ 6.5–8.5 ppm), and acetamide NH (δ ~10 ppm) .
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High-Resolution Mass Spectrometry (HRMS): Validation of molecular ion peaks (e.g., [M+H]+ at m/z 571.2 for analogs) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Thioacetamide derivatives exhibit low aqueous solubility due to hydrophobic aryl groups but show improved solubility in DMSO or ethanol . Stability studies indicate susceptibility to oxidative degradation, necessitating storage under inert atmospheres.
Lipophilicity and Drug-Likeness
Calculated LogP values for analogs range from 3.2–4.1 , suggesting moderate lipophilicity compatible with blood-brain barrier penetration. Compliance with Lipinski’s Rule of Five (molecular weight <500, H-bond donors/acceptors <10) is probable, though experimental ADME data are lacking.
Hypothesized Biological Activities
Enzyme Modulation
The quinolin-6-one core may target kinases or cytochrome P450 enzymes, analogous to kinase inhibitors like imatinib. The phenoxy group could enhance affinity for hydrophobic binding pockets.
Future Research Directions
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